molecular formula C19H22ClN5O2 B14100624 9-(4-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(4-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14100624
M. Wt: 387.9 g/mol
InChI Key: YJQYLDLMUIYRFU-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a purine ring, and a chlorophenyl group attached to the ninth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Fusion with Purine Ring: The pyrimidine ring is then fused with a purine ring through cyclization reactions, often facilitated by catalysts such as palladium or copper.

    Introduction of Substituents: The chlorophenyl group and other substituents are introduced through electrophilic aromatic substitution reactions, using reagents like chlorobenzene and alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

9-(4-chlorophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorobenzene in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential anti-cancer, anti-inflammatory, and antimicrobial activities. The presence of the chlorophenyl group enhances its binding affinity to various biological targets.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-chlorophenyl)-3,9-dihydro-1H-purine-2,6-dione
  • 7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole

Uniqueness

Compared to similar compounds, 9-(4-chlorophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione stands out due to its unique combination of a pyrimidine and purine ring system, along with the presence of a chlorophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22ClN5O2

Molecular Weight

387.9 g/mol

IUPAC Name

9-(4-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C19H22ClN5O2/c1-4-9-23-17(26)15-16(22(3)19(23)27)21-18-24(10-12(2)11-25(15)18)14-7-5-13(20)6-8-14/h5-8,12H,4,9-11H2,1-3H3

InChI Key

YJQYLDLMUIYRFU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)Cl)C)N(C1=O)C

Origin of Product

United States

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